Product packaging for Pontamine sky blue 5B (acid form)(Cat. No.:)

Pontamine sky blue 5B (acid form)

Cat. No.: B1218206
M. Wt: 904.9 g/mol
InChI Key: KIZIRROTJQVUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Its Application in Scientific Investigations

The advent of Pontamine Sky Blue 5B in scientific research is rooted in the broader development of synthetic dyes during the late 19th and early 20th centuries. Initially, this large molecular weight dye was identified as a potential substitute for Methyl Blue in Lendrum's MSB (Martius yellow, Brilliant crystal scarlet, Soluble blue) technique, a method for staining fibrin (B1330869) in tissue samples. smolecule.comstainsfile.com This early application highlighted a key use for the dye: optimizing histological staining procedures. It was noted that using Pontamine Sky Blue 5B could reduce the tendency of some fibrin to be stained by the blue dye, leading to clearer results. stainsfile.com This marked its entry into the realm of specialized histological reagents, where it served to enhance the visualization of specific tissue components. smolecule.com

Evolution of Research Paradigms Utilizing Pontamine Sky Blue 5B (Acid Form)

From its origins as a histological stain for fibrin, the application of Pontamine Sky Blue 5B has evolved significantly, branching into more complex areas of biological research. A pivotal shift occurred with its adoption in the field of neuropharmacology and electrophysiology in the 1970s. Researchers began using the dye for the microiontophoretic localization of neurons in the brainstem. nih.govnih.gov This technique allowed for the precise marking of neurons whose activity was being recorded, enabling a direct correlation between electrophysiological data and specific anatomical structures. nih.gov

Another major evolution in its use came with the recognition of its fluorescent properties. Scientists discovered that Pontamine Sky Blue 5B could be used as a counterstain to effectively reduce background autofluorescence in immunofluorescence histochemistry. nih.gov Autofluorescence, a common problem in fluorescence microscopy where biological structures emit their own light, can obscure the signals from specific fluorescent labels. By quenching this background noise, Pontamine Sky Blue 5B significantly improves the signal-to-noise ratio, leading to clearer images and more reliable data. nih.gov This application became fundamental in modern fluorescence microscopy, enhancing the visualization of nerve plexuses and other structures that were previously difficult to observe. nih.gov

Current Significance of Pontamine Sky Blue 5B (Acid Form) in Contemporary Research Methodologies

Today, Pontamine Sky Blue 5B (acid form) remains a crucial tool in several areas of contemporary research, valued for its versatility and specific inhibitory properties.

Its most prominent applications include:

Fluorescent Counterstaining: It is widely employed to suppress background autofluorescence in immunostaining protocols. nih.gov This is critical for high-clarity imaging of neuronal and other tissues, as it enhances the definition of specifically labeled structures. nih.gov Image analysis has confirmed that its use as a counterstain does not interfere with the specific neuronal fluorescence of markers for substances like noradrenaline, substance P, and vasoactive intestinal polypeptide (VIP), but rather improves image definition. nih.gov

Electrophysiological Marking: The dye continues to be a standard method for labeling neuronal recording sites in electrophysiology experiments. It is injected after a recording session to histologically verify the precise location of the microelectrode tip within brain tissue, such as the brainstem or basal ganglia. nih.govnih.gov This allows for the accurate mapping of brain functions to specific neuronal populations.

Vesicular Glutamate (B1630785) Transport Inhibition: Research has identified Pontamine Sky Blue 5B as a competitive inhibitor of vesicular glutamate transporters (VGLUTs), with an IC₅₀ of approximately 0.81 µM. It does not affect plasma membrane transporters, making it a specific tool for studying the role of VGLUTs in synaptic transmission. This inhibitory function allows researchers to probe the mechanisms of neurotransmitter loading into synaptic vesicles.

The compound's utility is often compared with other dyes used in biological research, each having specific applications.

Table 2: Comparison of Pontamine Sky Blue 5B with Other Biological Stains

Compound Key Applications Source
Pontamine Sky Blue 5B Neural tracing, VGLUT inhibition, Immunofluorescence counterstaining
Evans Blue Vascular permeability assays, Plasma protein binding
Trypan Blue Cell viability assays (stains dead cells) sigmaaldrich.comnih.gov

| Methyl Blue | Histological staining (e.g., for fibrin, collagen) | smolecule.comstainsfile.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H28N6O16S4 B1218206 Pontamine sky blue 5B (acid form)

Properties

Molecular Formula

C34H28N6O16S4

Molecular Weight

904.9 g/mol

IUPAC Name

5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C34H28N6O16S4/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

KIZIRROTJQVUGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O

Origin of Product

United States

Mechanistic Insights into Pontamine Sky Blue 5b Acid Form Interactions

Molecular Binding and Affinity Characteristics in Research Systems

The binding of Pontamine Sky Blue 5B (acid form) to various biological substrates is a multifaceted process governed by a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions. Its large, planar structure and multiple sulfonate groups are key determinants of its binding affinity and specificity.

Electrostatic Interactions with Charged Biomolecules

As a polyanionic dye, Pontamine Sky Blue 5B possesses multiple negatively charged sulfonate groups at physiological pH. This structural feature predisposes it to strong electrostatic interactions with positively charged domains on biomolecules such as nucleic acids and certain proteins. The attraction between the anionic dye and cationic sites on these molecules is a primary driver of the initial binding events. The density and spatial arrangement of these charges on both the dye and the biomolecule significantly influence the stability of the resulting complex. While specific quantitative binding data for Pontamine Sky Blue 5B with charged biomolecules is not extensively documented in publicly available literature, the principles of electrostatic attraction suggest a strong affinity for polycationic polymers and proteins with a net positive charge.

Interactions with Polysaccharides (e.g., chitin (B13524), cellulose (B213188), callose)

Pontamine Sky Blue 5B exhibits significant interactions with various polysaccharides, which is exploited in its use as a biological stain.

Chitin and Cellulose: The interaction of Pontamine Sky Blue 5B with chitin and cellulose is thought to be mediated by a combination of hydrogen bonding and hydrophobic interactions. Spectroscopic studies on the closely related dye, Direct Blue 1 (also known as Chicago Sky Blue 6B), have shown that it binds to cellulose as a monomer at low concentrations. The dye molecules are believed to form hydrogen bonds with the hydroxyl groups of the cellulose polymer. Additionally, the planar aromatic rings of the dye can engage in hydrophobic interactions with the less polar regions of the polysaccharide chains researchgate.netwhiterose.ac.ukrsc.org. This dual-interaction model likely applies to Pontamine Sky Blue 5B as well, given their structural similarities.

Callose: While Pontamine Sky Blue 5B is used in staining plant tissues, specific studies detailing its direct binding mechanism with callose (a β-1,3-glucan) are limited. However, the use of other blue fluorescent dyes, such as aniline (B41778) blue, for callose detection is well-established nsf.govprotocols.ionih.govprotocols.io. Aniline blue's fluorescence is enhanced upon binding to callose, allowing for its visualization. It is plausible that Pontamine Sky Blue 5B interacts with callose through similar mechanisms, likely involving hydrogen bonding with the hydroxyl groups of the glucan polymer.

Table 1: Summary of Pontamine Sky Blue 5B Interactions with Polysaccharides

PolysaccharidePutative Interaction Mechanism(s)
ChitinHydrogen Bonding, Hydrophobic Interactions
CelluloseHydrogen Bonding, Hydrophobic Interactions
CalloseLikely Hydrogen Bonding

Interactions with Proteins and Peptides

The interaction of Pontamine Sky Blue 5B with proteins and peptides is complex and can involve a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. The nature of the interaction is highly dependent on the specific protein or peptide and the experimental conditions.

As a large, anionic molecule, Pontamine Sky Blue 5B can bind to proteins with accessible positively charged domains through electrostatic attraction. Furthermore, the extensive aromatic regions of the dye can participate in hydrophobic interactions with nonpolar amino acid residues on the protein surface or within binding pockets. For instance, in Lendrum's MSB technique for fibrin (B1330869), Pontamine Sky Blue was suggested as a substitute for methyl blue, indicating its affinity for this protein . The binding of dyes to proteins can be influenced by factors such as pH and ionic strength, which can alter the charge states of both the dye and the protein, thereby affecting electrostatic interactions nih.gov.

Formation of Ion-Association Complexes with Analytes

Acidic dyes like Pontamine Sky Blue 5B have the potential to form ion-association complexes with cationic analytes. This principle is often exploited in spectrophotometric methods for the determination of various substances nih.govresearchgate.netresearchgate.net. In this process, the anionic dye forms a stable, often extractable, complex with a cationic species. The formation of this complex can lead to a significant change in the absorption spectrum, which can be measured to quantify the analyte.

Although specific applications of Pontamine Sky Blue 5B in forming ion-association complexes for analytical purposes are not extensively documented, its chemical nature as a polyanionic dye suggests its suitability for such applications. The multiple sulfonate groups would allow it to associate with multiple cationic analytes or a single polycationic analyte, potentially leading to sensitive detection methods.

Spectroscopic Properties and Their Exploitation in Research

The utility of Pontamine Sky Blue 5B in various research contexts is intrinsically linked to its spectroscopic properties, particularly its ability to absorb and, to some extent, emit light.

Light Absorption and Emission Characteristics Relevant to Fluorometry

Pontamine Sky Blue 5B is recognized as a fluorochrome, a molecule that can exhibit fluorescence nih.gov. Its primary spectroscopic characteristic is a strong absorption of light in the visible region, with a reported absorption maximum of approximately 588 nm . This property is responsible for its deep blue color.

In the context of fluorometry, Pontamine Sky Blue 5B has been notably used as a counterstain to reduce background autofluorescence in fluorescence and immunofluorescence histochemistry nih.govsemanticscholar.orgsigmaaldrich.com. By absorbing light in the same spectral region as some of the autofluorescent components in tissues, it can effectively quench this unwanted background signal, thereby improving the signal-to-noise ratio and enhancing the visibility of the specific fluorescent probes being used nih.gov.

While it is classified as a fluorochrome, detailed and standardized data on its excitation and emission spectra, as well as its fluorescence quantum yield, are not widely available in the scientific literature. The primary application in fluorescence-based techniques appears to be centered on its properties as a quencher of background fluorescence rather than as a primary fluorescent label itself.

Table 2: Spectroscopic Properties of Pontamine Sky Blue 5B

PropertyValue/Description
Absorption Maximum (λmax) ~588 nm
Role in Fluorometry Fluorochrome nih.gov, Counterstain to reduce autofluorescence nih.govsemanticscholar.orgsigmaaldrich.com

Resonance Rayleigh Scattering Phenomena and Their Analytical Applications

Pontamine Sky Blue 5B (PSB), an acid bisazo dye, is instrumental in the analytical technique of Resonance Rayleigh Scattering (RRS). In a weakly acidic solution, PSB itself, along with certain aminoglycoside antibiotics, produces only a faint RRS signal. However, a significant enhancement of the RRS intensity occurs when PSB and these antibiotics interact to form ion association complexes. nih.gov This interaction generates a new RRS spectrum, with a notable increase in scattering intensity in the 350-600 nm wavelength range, peaking at 580 nm. nih.gov

The basis for this phenomenon lies in the formation of larger aggregated particles between the dye and the antibiotic molecules. The oscillating electric field of the incident light induces charges within these particles, causing them to become small radiating dipoles that scatter light. The intensity of this scattered light is significantly increased due to the larger size of the ion-association complexes compared to the individual molecules.

This enhanced scattering effect has been harnessed for sensitive analytical applications. A linear relationship exists between the intensity of the RRS signal at 580 nm and the concentration of the aminoglycoside antibiotic. nih.gov This has led to the development of a method for the determination of trace amounts of several antibiotics, including kanamycin, gentamicin, tobramycin, and neomycin. nih.gov The method demonstrates good selectivity and has been successfully applied to quantify these antibiotics in pharmaceutical formulations and clinical serum samples. nih.gov

The analytical utility of this RRS method is highlighted by its low detection limits and defined linear range, as detailed in the table below.

AnalyteLinear Range (µg/mL)Detection Limit (ng/mL)
Kanamycin0.01 - 6.05.8
Neomycin0.01 - 6.06.9
Tobramycin0.01 - 6.06.5
Gentamicin0.01 - 6.06.2

Influence of Environmental Parameters on Pontamine Sky Blue 5B (Acid Form) Molecular Behavior in Research Media

The molecular behavior of Pontamine Sky Blue 5B in solution is significantly influenced by environmental factors, particularly pH. The effectiveness of the Resonance Rayleigh Scattering methodology, for instance, is contingent on a weakly acidic medium. nih.gov This specific pH range is crucial for the optimal formation of the ion association complexes between the negatively charged PSB dye and the positively charged aminoglycoside antibiotics.

Variations in pH can alter the protonation state of the dye's functional groups, which in turn affects its solubility, aggregation state, and spectral properties. In solutions with decreasing pH, the protonation of ionizable groups can lead to an increase in the molecule's hydrophobicity, which may promote aggregation. nih.gov Conversely, further protonation could lead to the formation of cations and subsequent dissociation of aggregates due to mutual repulsion. nih.gov

While specific studies detailing the broad effects of ionic strength on Pontamine Sky Blue 5B are not prevalent, it is a parameter known to influence dye behavior in aqueous solutions. Generally, an increase in ionic strength, through the addition of salts like sodium chloride, can affect the aggregation and sorption of dyes. For some dyes, increased ionic strength has been shown to enhance their sorption or aggregation. Therefore, controlling the ionic strength of the research medium is an important consideration for achieving reproducible and predictable results in applications involving Pontamine Sky Blue 5B.

Energy Transfer Mechanisms in Autofluorescence Quenching Methodologies

Pontamine Sky Blue 5B is effectively used as a counterstain to reduce background autofluorescence in fluorescence and immunofluorescence histochemistry. wikipedia.orgstainsfile.com This is particularly useful for tissues containing endogenous fluorophores like elastin (B1584352), which can emit a strong green autofluorescence that interferes with the specific signals from fluorescent probes. The mechanism by which PSB quenches this autofluorescence is believed to be a form of energy transfer. nih.govnih.gov

The process is understood as a shift in the emission spectrum of the autofluorescent molecules. For example, PSB can shift the typical green autofluorescence emission of elastin into the red part of the spectrum. nih.gov This phenomenon is consistent with Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule in the ground state. mdpi.com

In this context, the endogenous fluorophore (e.g., in elastin) acts as the donor, and Pontamine Sky Blue 5B acts as the acceptor. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity (typically within 1-10 nm). mdpi.com When the tissue is illuminated with the excitation wavelength for the autofluorescent donor, instead of emitting its characteristic green light, the excited donor transfers its energy non-radiatively to the PSB molecule. The PSB molecule then relaxes, emitting light at a longer wavelength (in the red spectrum). This effectively "moves" the interfering signal to a different part of the spectrum, allowing the specific green fluorescence from the experimental probe to be observed more clearly.

Advanced Research Applications of Pontamine Sky Blue 5b Acid Form

Utilization in Fluorescence Microscopy and Imaging Techniques

The unique properties of Pontamine sky blue 5B make it a valuable tool in modern fluorescence microscopy. Its ability to act as both a histological dye and a fluorochrome allows for dual utility in scientific staining protocols. nih.gov

Counterstaining for Background Autofluorescence in Histochemistry

One of the primary applications of Pontamine sky blue 5B is as a counterstain to reduce or quench unwanted background autofluorescence in tissue preparations. nih.gov Autofluorescence, the natural emission of light by biological structures, can often obscure the specific signals from fluorescent probes, leading to poor image quality and compromised experimental interpretation. PSB helps to significantly improve the signal-to-noise ratio, thereby enhancing the clarity and definition of the structures being studied. nih.gov

Tissues rich in elastin (B1584352) and collagen, such as blood vessels, are known to exhibit intense autofluorescence across a range of excitation wavelengths. researchgate.net This can be particularly problematic when trying to visualize specific nerve plexuses or other structures within these tissues. nih.gov Pontamine sky blue 5B has been effectively used to quench the autofluorescence originating from elastin fibers. researchgate.net The dye appears to shift the green autofluorescence emission of elastin to a red emission, which can be beneficial when using fluorescein-labeled probes. researchgate.netharvard.edu This method has been successfully applied to tissues like human mesenteric blood vessels and guinea-pig arteries, revealing neuronal networks that were previously obscured by background fluorescence. nih.gov

The selection of a counterstain like Pontamine sky blue 5B must be compatible with the specific fluorescent probes being used in an experiment. The goal is to reduce background noise without altering the specific fluorescence of the probe of interest. nih.gov Studies have shown that PSB staining does not diminish the specific fluorescence of various neuronal probes, such as those for noradrenergic, substance P-, and vasoactive intestinal polypeptide (VIP)-positive nerve plexuses. nih.gov However, its effectiveness can be dependent on the fluorophore used. For instance, while it works well with fluorescein-labeled probes, its utility may be limited with red-shifted dyes like rhodamine or Texas Red because PSB itself fluoresces red. researchgate.netharvard.edu The optimization process involves selecting a fluorophore whose emission spectrum does not overlap significantly with that of PSB.

Probe TypeCompatibility with PSBOutcome
Catecholamine FluorescenceHighReduced background, clear visualization of noradrenergic nerves. nih.gov
Fluorescein-labeled ProbesHighShifts elastin autofluorescence from green to red, improving contrast. researchgate.net
Rhodamine or Texas Red ProbesLowPSB's red fluorescence can interfere with the probe's signal. researchgate.netharvard.edu

Application in Immunofluorescence Histochemistry

In immunofluorescence histochemistry, Pontamine sky blue 5B serves as a valuable counterstain to suppress background autofluorescence, thereby improving the signal-to-noise ratio for immunostained targets. nih.gov This technique involves using fluorophore-conjugated antibodies to detect specific antigens in tissues. nih.gov The presence of endogenous autofluorescence can make it difficult to distinguish the specific antibody signal. By quenching this background noise, PSB enhances the visualization and analysis of the targeted structures. nih.gov Image analysis has confirmed that PSB treatment improves image definition without negatively impacting the specific neuronal fluorescence in immunolabeled preparations. nih.gov

Staining of Specific Cellular and Extracellular Components

Beyond its role in reducing autofluorescence, Pontamine sky blue 5B and related compounds are also used to directly stain specific cellular and extracellular components.

While Pontamine sky blue 5B itself is not the most commonly cited dye for this specific application, related azo dyes and other fluorescent stains are instrumental in visualizing cell walls in various organisms. For instance, dyes like Pontamine Fast Scarlet 4B have been shown to be effective in staining fungal cell walls, septa, and bud scars. researchgate.netresearchgate.net These dyes can serve as alternatives to more traditional stains like Calcofluor White. nih.gov In plant biology, fluorochromes are essential for distinguishing different cell wall components. For example, some dyes have an affinity for cellulose (B213188), a primary component of plant cell walls. researchgate.netnih.gov The ability to specifically stain cell walls is crucial for studying cell morphology, development, and host-pathogen interactions. researchgate.netnih.gov

Organism TypeStained ComponentDye Example(s)Reference(s)
FungiCell Wall, Septa, Bud ScarsPontamine Fast Scarlet 4B, Solophenyl Flavine 7GFE 500 researchgate.netresearchgate.netnih.gov
PlantsCellulose in Cell WallsPontamine Fast Scarlet 4B, Calcofluor White researchgate.netresearchgate.net
AlgaeCell WallNot specifically detailed for PSB, but general cell wall stains are used. researchgate.net

Application in Analytical Chemistry for Detection and Quantification

In the field of analytical chemistry, Pontamine Sky Blue 5B is utilized for its ability to interact with various biomolecules, leading to detectable changes in spectroscopic signals. This allows for the development of sensitive and rapid assays for the quantification of specific substances.

Pontamine Sky Blue 5B serves as a key reagent in the development of novel spectrophotometric methods for quantifying biomolecules. A notable application is the determination of the antibiotic streptomycin (B1217042). In a buffer medium with a pH of 3.06, streptomycin forms an association complex with PSB. fishersci.fi This interaction leads to the appearance of a negative absorption spectrum, with the maximum absorption peak shifted bathochromically (to a longer wavelength) to 622 nm from PSB's original maximum of 612 nm. fishersci.fi The increase in this negative absorbance is linearly proportional to the concentration of streptomycin over a specific range, enabling its precise quantification. fishersci.fi This method has been successfully applied to the analysis of commercial streptomycin sulfate (B86663) injections, with recovery tests showing excellent accuracy. fishersci.fi

Additionally, PSB is used as a fluorescent counterstain, where it helps to suppress background autofluorescence in immunostaining, thereby improving the signal-to-noise ratio in imaging. nih.gov

Table 1: Spectrophotometric Determination of Streptomycin using Pontamine Sky Blue 5B

ParameterFindingReference
PrincipleFormation of an association complex between streptomycin and PSB. fishersci.fi
MediumBR buffer medium, pH 3.06. fishersci.fi
Wavelength of Maximum Absorption (λmax)622 nm (negative absorption). fishersci.fi
Linear Range0.17x10⁻⁷ - 1.8x10⁻⁵ mol·L⁻¹ fishersci.fi
Apparent Molar Absorptivity (ε622)1.06x10⁴ L·mol⁻¹·cm⁻¹ fishersci.fi
ApplicationAnalysis of streptomycin sulfate injections. fishersci.fi
Recovery Rate99.1% to 101.3% fishersci.fi

A highly sensitive analytical technique employing Pontamine Sky Blue 5B involves Resonance Rayleigh Scattering (RRS). While PSB on its own produces a very weak RRS signal in a weakly acidic medium, its interaction with certain biomolecules can cause a dramatic enhancement of the scattering intensity. nih.gov This phenomenon is the basis for assays developed to determine trace amounts of aminoglycoside antibiotics such as kanamycin, gentamicin, tobramycin, and neomycin. nih.gov

When these antibiotics form ion association complexes with PSB, the RRS intensity is greatly amplified, with a new, strong scattering peak appearing at approximately 580 nm. nih.gov A linear relationship exists between the intensity of the RRS signal at this wavelength and the concentration of the antibiotic, allowing for detection at very low levels (ng/mL). nih.gov This method has proven effective for the rapid analysis of antibiotics in pharmaceutical preparations and clinical serum samples. nih.gov

Table 2: Resonance Rayleigh Scattering (RRS) Assay for Aminoglycosides using Pontamine Sky Blue 5B

ParameterFindingReference
PrincipleEnhancement of RRS intensity upon formation of ion association complexes between aminoglycosides and PSB. nih.gov
Target AnalytesKanamycin (KANA), Gentamicin (GEN), Tobramycin (TOB), Neomycin (NEO). nih.gov
Maximum Scattering Peak580 nm. nih.gov
Linear Range0.01 - 6.0 µg/mL. nih.gov
Detection Limits (3σ)5.8 - 6.9 ng/mL. nih.gov
Order of SensitivityKANA > NEO > TOB > GEN. nih.gov

Role in Methodologies for Structural and Material Characterization

The large molecular size of Pontamine Sky Blue 5B is a critical feature that is exploited in material science, particularly for the characterization of porous materials like cellulose fibers.

Pontamine Sky Blue 5B is a component of Simons' stain, a two-color differential stain used to microscopically investigate the internal structure and mechanical damage of fibers. pattersonvet.comcnet.com This technique is sensitive to variations in the accessibility of a fiber's interior. pattersonvet.com When treated with a mixed solution of a blue dye (like PSB) and an orange dye, the staining pattern reveals information about the fiber's condition. pattersonvet.com Undamaged or unbeaten fibers predominantly stain blue, whereas areas that have undergone mechanical treatment, resulting in internal delamination, fibrillation, or bruising, stain orange. pattersonvet.com The method provides qualitative, localized information about the accessible surface area and porosity of lignocellulosic substrates. pattersonvet.comcnet.com

The differential staining observed in the Simons' technique is based on the principle of molecular size exclusion. pattersonvet.com The two dyes used have significantly different molecular weights and sizes. Pontamine Sky Blue 5B (or a similar blue dye) has a smaller molecular size, allowing it to penetrate into the very small capillaries and pores within the cell wall of an intact fiber. pattersonvet.comcnet.com In contrast, the orange dye (Direct Orange 15) has a much higher molecular weight and larger size, which prevents it from entering these small pores. pattersonvet.comcnet.com

When a fiber is mechanically beaten or damaged, larger pores and new surfaces are created within the fiber wall. pattersonvet.com These newly accessible, larger pores are now big enough for the larger orange dye molecules to enter. Due to its higher affinity for cellulose, the orange dye displaces the blue dye in these accessible regions, resulting in the characteristic orange staining of damaged areas. pattersonvet.com

Table 3: Dye Properties in Simons' Stain Technique

DyePropertyRole in StainingReference
Blue Dye (e.g., Pontamine Sky Blue 5B)Smaller molecular size (Molar Mass ~998 g/mol).Penetrates small capillaries in intact/unbeaten fibers, staining them blue. pattersonvet.comcnet.com
Orange Dye (e.g., HMW fraction of Direct Orange 15)Larger molecular size (Molar Mass >25,000 g/mol).Penetrates larger pores created by mechanical damage and displaces the blue dye due to higher cellulose affinity, staining damaged areas orange. pattersonvet.comcnet.com

Evaluation of Capillary Pore Structure in Fibers (e.g., Simons' Stain Technique)

Use as a Marker in Neurobiological and Reproductive Research Methodologies

In biological research, Pontamine Sky Blue 5B is widely employed as a marker dye, particularly in neurobiological studies, to physically mark locations of interest within tissue for subsequent histological analysis.

It is routinely used as an electrophysiological marker to label neuronal recording sites in various brain structures. nih.gov After recording single-unit activity with a microelectrode, a small amount of PSB is ejected from the electrode tip via electrophoretic injection (iontophoresis). This deposits a small, stable, and clearly visible blue dot at the precise location of the recording. This mark allows researchers to later perform histological verification, sectioning and staining the brain tissue to correlate the exact anatomical location with the previously recorded electrophysiological data. nih.gov This technique has been documented in studies of the basal ganglia, locus coeruleus, subthalamic nucleus, and nucleus accumbens. nih.gov

While its application as a neuronal marker is well-established, its specific use as a tracking dye or marker in reproductive research methodologies is not as prominently documented in available scientific literature.

Table 4: Application of Pontamine Sky Blue 5B as a Neurobiological Marker

ApplicationMethodologyPurposeStudied Brain RegionsReference
Labeling Neuronal Recording SitesElectrophoretic injection / Iontophoresis from a glass micropipette post-recording.To provide precise anatomical location for histological validation of electrophysiological recordings.Basal Ganglia, Locus Coeruleus, Subthalamic Nucleus (STN), Globus Pallidus (GP), Substantia Nigra pars reticulata (SNr), Nucleus Accumbens (NAcore), Reticular Formation. nih.gov
Fluorescent CounterstainTissue staining.To suppress background autofluorescence in immunofluorescence histochemistry, improving signal-to-noise ratio.General neuronal and tissue imaging. nih.gov

Identification of Electrode and Injection Sites in In Vivo Electrophysiology Studies

A critical application of Pontamine Sky Blue 5B (acid form) is the precise marking of recording and injection sites within living organisms for subsequent histological verification. In neuropharmacological and electrophysiological studies, establishing a direct correlation between recorded neural activity and the exact anatomical location of the microelectrode is paramount. nih.gov

Following in vivo recording sessions, the dye can be iontophoretically ejected from the recording micropipette. nih.gov This process deposits a small, localized mark at the electrode tip. Subsequent histological processing of the tissue allows for the unambiguous identification of the recording site under a microscope. This technique has been instrumental in mapping neural circuits and understanding the function of specific brain regions.

Key Research Findings:

High-Resolution Marking: Studies have demonstrated that microinjections of Pontamine Sky Blue 5B can be applied with specific current parameters to deposit the dye at recording sites with a spatial resolution of less than 50 micrometers.

Correlating Function with Anatomy: In studies of the hypothalamus, Pontamine Sky Blue 5B-labeled sites have been successfully correlated with the modulation of feeding behavior. Similarly, it has been crucial for verifying electrode placement in the hippocampus for the analysis of theta rhythms.

Neuronal Localization: The dye has been effectively used to locate neurons in the brain stem, including the reticular formation, for detailed cytological and ultrastructural analysis. nih.gov

Table 1: Application in Electrophysiology

Application Method Key Finding Reference
Neuronal Recording Site Identification Iontophoretic ejection from microelectrode Enables precise correlation of electrophysiological data with anatomical location.
Hypothalamic Studies Microinjection Labeled sites correlate with feeding behavior modulation.
Hippocampal Theta Rhythm Analysis Microinjection Verifies recording electrode placement.
Brain Stem Neuron Localization Iontophoresis Facilitates cytological and ultrastructural analysis of neurons. nih.gov

Marking Presumptive Implantation Sites in Animal Models for Developmental Biology

In the field of developmental biology, tracking cellular movements and tissue origins is fundamental. Pontamine Sky Blue 5B has been employed as a vital marker for labeling presumptive implantation sites in animal models. Its properties as a vital stain allow for the marking of specific cells or regions in an embryo, which can then be tracked through subsequent stages of development.

The ability of the dye to remain localized and not interfere with normal developmental processes is crucial for these applications. By injecting the dye into specific areas of an embryo, researchers can trace the fate of these marked cells and understand their contribution to the formation of various tissues and organs.

Integration into Multiplex Staining and Imaging Systems

The utility of Pontamine Sky Blue 5B extends to its integration into sophisticated multiplex staining and imaging systems. nih.gov Multiplex immunofluorescence is a powerful technique that allows for the simultaneous detection of multiple biomarkers within a single tissue section. nih.gov In this context, Pontamine Sky Blue 5B can serve as a counterstain to reduce background autofluorescence, thereby enhancing the signal-to-noise ratio and improving the clarity of the primary fluorescent labels.

The Opal methodology, for instance, enables the detection of up to eight biomarkers simultaneously. nih.gov The selection and order of stains are critical, and a counterstain like Pontamine Sky Blue 5B can be essential for delineating cellular and tissue architecture amidst multiple fluorescent signals. This is particularly important in complex tissues like the tumor microenvironment, where identifying different cell populations is crucial. nih.gov

Key Considerations for Multiplex Integration:

Spectral Compatibility: The emission spectrum of Pontamine Sky Blue 5B must be distinct from the other fluorophores used in the multiplex panel to avoid spectral overlap and ensure accurate signal unmixing.

Staining Sequence: The order in which primary antibodies and counterstains are applied can significantly impact the quality of the final image. nih.gov

Signal-to-Noise Enhancement: Its ability to quench background autofluorescence is a key advantage in achieving high-quality, analyzable images in multiplex immunofluorescence studies.

Synthesis, Modification, and Characterization Methodologies for Pontamine Sky Blue 5b Acid Form

Established Synthetic Pathways for Pontamine Sky Blue 5B (Acid Form) and Related Azo Compounds

The synthesis of Pontamine Sky Blue 5B, a disazo dye, follows the fundamental principles of azo dye production, which primarily involve diazotization and coupling reactions. nih.gov Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are synthesized from aromatic amines. researchgate.netresearchgate.net The general manufacturing process for azo dyes can be broken down into several key steps:

Diazotization: This initial step involves the conversion of a primary aromatic amine into a diazonium salt. nih.gov The reaction is typically carried out in an acidic medium, such as hydrochloric acid, with the addition of sodium nitrite (B80452) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govresearchgate.net

Coupling: The diazonium salt then acts as an electrophile in a reaction with a coupling component, which is an electron-rich molecule like a phenol (B47542) or an aniline (B41778). nih.gov This electrophilic aromatic substitution reaction forms the azo linkage and is the basis for the dye's chromophore. researchgate.net For disazo dyes like Pontamine Sky Blue 5B, this coupling process is performed to link multiple aromatic structures.

Isolation and Filtration: Following the coupling reaction, the dye product is isolated from the reaction mixture. This often involves adjusting the pH, temperature, and salt concentration to precipitate the dye, which is then separated by filtration. nih.gov

Specifically, the synthesis of C.I. Direct Blue 1, the tetrasodium (B8768297) salt of Pontamine Sky Blue 5B, is achieved by coupling two moles of Chicago Acid (1-amino-8-naphthol-2,4-disulfonic acid) with one mole of tetraazotized o-dianisidine. stainsfile.com The resulting product is the salt form of the dye, which can then be converted to the acid form.

Chemical Derivatization and Functionalization Strategies for Enhanced Research Utility

Pontamine Sky Blue 5B can exist in its protonated acid form or as a salt, most commonly the tetrasodium salt. The conversion between these two forms is a fundamental acid-base reaction. The acid form possesses limited water solubility due to the presence of sulfonic acid groups that can engage in intermolecular hydrogen bonding. researchgate.net

The conversion to the highly water-soluble salt form is achieved through deprotonation of these sulfonic acid groups. This is typically accomplished by treatment with a base, such as sodium hydroxide, which results in the formation of the sulfonate oxoanion. researchgate.net Conversely, the salt form can be reverted to the acid form by acidification, which protonates the sulfonate groups. This ability to switch between the acid and salt forms is crucial for its purification and application in various staining protocols where solubility is a key factor. researchgate.net

The molecular size and structure of a dye are critical determinants of its staining properties and its ability to penetrate and bind to specific tissue components. The large molecular weight of Pontamine Sky Blue was a primary reason for its initial proposal as a substitute for Methyl Blue in Lendrum's MSB technique for staining fibrin (B1330869), as it was suggested to reduce the tendency of some fibrin to stain with the blue dye.

While specific research on the systematic modification of Pontamine Sky Blue 5B's molecular dimensions for tailored staining is not extensively documented, the general principles of azo dye chemistry allow for such structural alterations. The final structure of an azo dye is determined by the initial aromatic amine and coupling components. researchgate.net By strategically choosing different starting materials, it is possible to synthesize analogues of Pontamine Sky Blue 5B with varying molecular sizes and shapes. For instance, using different diamine precursors in place of o-dianisidine or modified naphthalene-based coupling components could lead to dyes with altered dimensions. These structural changes would likely influence the dye's affinity and selectivity for various biological substrates, potentially enhancing its utility in selective staining applications.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., UV-Vis, FTIR)

The structural identity and integrity of Pontamine Sky Blue 5B (acid form) are confirmed using various spectroscopic methods.

UV-Visible (UV-Vis) Spectroscopy is employed to characterize the chromophoric system of the dye. The extended conjugated system of aromatic rings connected by bis(azo) linkages results in strong absorption in the visible spectrum, which is responsible for its intense blue color.

Spectroscopic Technique Absorption Maximum (λmax)
UV-Visible Spectroscopy 588 nm (in aqueous solution)

Fourier-Transform Infrared (FTIR) Spectroscopy provides detailed information about the functional groups present in the molecule. The FTIR spectrum of Pontamine Sky Blue 5B (acid form) shows characteristic absorption bands confirming its structure.

Functional Group Characteristic Absorption Band (cm⁻¹)
Sulfonic Acid (S=O) 1175 and 1040
Azo Group (-N=N-) 1400-1500
Aromatic C-C 1500-1600
Amino Group (N-H) 3300-3500

Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation in Research Preparations

The purity of Pontamine Sky Blue 5B is crucial for its application in scientific research to ensure reproducible and reliable results. Several analytical techniques are used for its purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of azo dyes. For Pontamine Sky Blue 5B, reversed-phase HPLC with a C18 stationary phase is often utilized. researchgate.net This method separates the dye from its impurities based on differences in hydrophobicity. The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile, often with an ion-pairing reagent to manage the anionic nature of the dye. researchgate.net HPLC provides a detailed chromatographic profile, allowing for the enumeration and estimation of impurities.

Ion-Exchange Chromatography is another valuable technique that separates molecules based on their net charge. Given the presence of multiple sulfonic acid groups, strong anion exchange chromatography can be effectively used to purify Pontamine Sky Blue 5B and to separate different salt forms. researchgate.net

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for the qualitative analysis of the dye. researchgate.net

Electrophoresis is a technique that separates charged molecules in an electric field. Agarose gel electrophoresis can be used to separate dyes based on their charge, size, and shape. Negatively charged dyes like Pontamine Sky Blue 5B will migrate towards the positive electrode (anode). The addition of glycerol (B35011) to the sample is a common practice to increase its density, allowing it to settle into the wells of the gel. While extensively used for biomolecules, electrophoresis is also a viable method for the analysis and separation of charged dyes.

Theoretical and Computational Studies of Pontamine Sky Blue 5b Acid Form

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Pontamine sky blue 5B. irjweb.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule. nih.gov

Detailed research findings from DFT calculations reveal the molecule's electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

For Pontamine sky blue 5B (acid form), the complex structure with its extended π-conjugated system, consisting of naphthalene (B1677914) and biphenyl (B1667301) rings connected by azo linkages, results in a relatively small HOMO-LUMO gap. smolecule.com This is characteristic of molecules that absorb light in the visible spectrum, which explains its blue color. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electronegative regions, primarily around the sulfonic acid and hydroxyl groups, as the likely sites for electrophilic interactions and hydrogen bonding with target molecules. nih.gov

Table 1: Representative Quantum Chemical Descriptors for Pontamine Sky Blue 5B (Acid Form) This table presents typical quantum chemical descriptors that would be calculated for Pontamine sky blue 5B (acid form) using DFT methods, such as B3LYP/6-31G*. The exact values would be dependent on the specific computational methodology and software used. figshare.com

Descriptor Description Predicted Significance for Pontamine Sky Blue 5B
HOMO Energy Energy of the Highest Occupied Molecular Orbital. irjweb.comIndicates regions susceptible to electrophilic attack; likely localized on the electron-rich aromatic systems.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. irjweb.comIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO. nih.govA smaller gap suggests higher chemical reactivity and lower kinetic stability.
Chemical Hardness (η) Resistance to change in electron distribution. irjweb.comRelated to the HOMO-LUMO gap; a softer molecule is more reactive.
Electronegativity (χ) The power to attract electrons. irjweb.comProvides insight into the overall electronic character of the molecule.
Dipole Moment A measure of the molecule's overall polarity.Influences solubility and non-covalent interactions with other molecules.

Molecular Dynamics Simulations of Pontamine Sky Blue 5B (Acid Form) Interactions with Biological and Synthetic Substrates

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe the dynamic interactions between Pontamine sky blue 5B (often referred to as Chicago Sky Blue 6B or CSB in these studies) and its biological targets, providing insights that are not accessible through static models.

A significant area of research has been the MD simulation of CSB's interaction with α-synuclein, a protein implicated in Parkinson's disease. nih.govnih.gov These simulations have shown that CSB directly interacts with the N-terminal region of α-synuclein. nih.gov The simulations reveal that the negatively charged sulfonate groups of CSB form strong electrostatic interactions with positively charged lysine (B10760008) residues in the N-terminus of α-synuclein. hawaii.edu This binding is thought to sterically hinder the protein-protein interactions necessary for the formation of amyloid fibrils, thus inhibiting the aggregation process. nih.gov

MD simulations can track conformational changes in both the ligand and the protein upon binding. nih.gov For instance, studies on α-synuclein have shown that the protein is intrinsically disordered but can adopt various conformations. nih.gov MD simulations help visualize how the binding of a small molecule like CSB can stabilize certain conformations, preventing the transition to aggregation-prone β-sheet structures. mdpi.com

Table 2: Key Parameters in Molecular Dynamics Simulations of Pontamine Sky Blue 5B

Parameter Description Typical Application in Pontamine Sky Blue 5B Studies
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.CHARMM, AMBER, or GROMOS are commonly used for protein-ligand simulations.
Solvent Model Explicit or implicit representation of the solvent (usually water).Explicit water models like TIP3P or SPC/E are used for detailed analysis of hydration effects.
Simulation Time The duration of the simulated physical time.Typically ranges from nanoseconds to microseconds, depending on the process being studied. mdpi.com
Ensemble Statistical ensemble (e.g., NVT, NPT) defining the thermodynamic state of the system.NPT (constant number of particles, pressure, and temperature) is common for simulating biological systems under physiological conditions.
Analysis Metrics Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, interaction energy.Used to quantify the stability of the complex, flexibility of the protein, and specific interactions between the dye and its target. mdpi.com

In Silico Modeling of Binding Sites and Affinities with Target Macromolecules

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying the specific binding sites and estimating the binding affinity of Pontamine sky blue 5B to its target macromolecules.

Studies have successfully used molecular docking to explore the binding of Chicago Sky Blue 6B (CSB) to several protein targets. For example, CSB has been identified as an inhibitor of macrophage migration inhibitory factor (MIF) and Rad51, a key protein in DNA repair. nih.govnih.gov Docking studies can reveal the precise binding pocket and the key amino acid residues involved in the interaction. The large, planar, and anionic structure of CSB allows it to fit into extended binding grooves on protein surfaces, often engaging in a combination of electrostatic, hydrogen bonding, and π-π stacking interactions.

For its interaction with α-synuclein, in silico models have corroborated experimental findings, showing that CSB binds with high affinity to the N-terminal region (residues 1-60) and with lower affinity to the non-amyloid-β component (NAC) region. nih.gov The binding affinity can be quantified computationally by calculating the free energy of binding, which often correlates with experimentally determined values like the half-maximal inhibitory concentration (IC₅₀). For example, the IC₅₀ of CSB for inhibiting the macrophage migration inhibitory factor (MIF) is reported to be 0.81 μM. researchgate.net

Table 3: Predicted Binding Interactions of Pontamine Sky Blue 5B with Biological Targets

Target Macromolecule Predicted Binding Site Key Interacting Residues (Hypothetical) Primary Interaction Type Reported Affinity (IC₅₀/Kᵢ)
α-Synuclein N-terminal region nih.govLysine, ArginineElectrostatic, Hydrogen BondingNot specified in provided results
Macrophage Migration Inhibitory Factor (MIF) Allosteric site nih.govPolar and charged residuesElectrostatic, Hydrogen Bonding0.81 μM researchgate.net
Rad51 DNA binding site nih.govPositively charged residuesElectrostatic, prevents DNA association nih.gov~400 nM nih.gov
Vesicular Glutamate (B1630785) Transporters (vGLUTs) Competitive inhibitor irjweb.comNot specifiedCompetitive bindingKᵢ = 0.19 µM irjweb.com

Structure-Activity Relationship (SAR) Studies from a Computational Chemistry Perspective

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. ontosight.ai From a computational chemistry perspective, SAR involves analyzing how modifications to a molecule's structure, such as adding or removing functional groups, affect its computationally predicted properties like binding affinity or reactivity. smolecule.com

For Pontamine sky blue 5B, computational SAR studies can explore the importance of its key structural features: the two naphthalene disulfonic acid moieties, the central dimethoxy biphenyl core, and the azo linkages. By computationally modifying these components and re-evaluating the molecule's interaction with a target protein, researchers can build a model of the SAR.

For instance, a study on the inhibition of the Rad51 protein by Chicago Sky Blue 6B and its analogs was conducted to understand the structural requirements for inhibition. nih.gov Such studies can reveal that the number and position of the sulfonate groups are critical for high-affinity binding, as they are the primary drivers of electrostatic interactions with positively charged binding pockets. The planarity and extended conjugation of the aromatic system are also likely essential for fitting into the binding site and for establishing favorable van der Waals and π-stacking interactions. smolecule.com These computational insights are invaluable for rationally designing new analogs with improved potency or selectivity. ontosight.ai

Methodological Considerations and Limitations in Research Utilizing Pontamine Sky Blue 5b Acid Form

Potential for Non-Specific Interactions and Artefacts in Complex Research Systems

A significant challenge in using Pontamine Sky Blue 5B is its potential for non-specific binding, which can lead to the generation of experimental artifacts. This is particularly relevant in complex biological systems where numerous molecules could potentially interact with the dye.

Electrostatic and Hydrophobic Interactions: As an acid dye, Pontamine Sky Blue 5B carries a negative charge and primarily binds to positively charged components within tissues. However, its large, planar aromatic structure can also lead to non-specific hydrophobic interactions with various cellular and extracellular components.

Fibrin (B1330869) Staining: While sometimes used as a substitute for Methyl Blue in techniques to stain fibrin, it has been noted that its use can reduce the tendency of some fibrin to stain with blue dye, suggesting variability in its binding affinity. stainsfile.com

Neuronal Effects: Research has indicated that Pontamine Sky Blue 5B can have excitatory and neurotoxic properties. nih.gov Studies have shown that it can increase membrane conductance, depolarize membrane potential, and reduce the amplitude of action potentials in neurons. nih.gov Furthermore, it has been identified as an inhibitor of L-glutamate uptake into synaptic vesicles, with an IC50 of 3 µM for glutamate (B1630785) uptake. researchgate.nettocris.com These neuronal effects highlight the potential for the dye to interfere with the normal physiological processes of the cells being studied, leading to artifacts that are not representative of the in-vivo state.

Table 1: Reported Non-Specific Interactions and Effects of Pontamine Sky Blue 5B

Interaction/Effect System/Component Observed Outcome Reference
Neuronal Activity Isolated rat sensory ganglion cells Increased membrane conductance, membrane depolarization, reduced action potential amplitude. nih.gov
Synaptic Transmission Frog sympathetic ganglion Decreased amplitude of compound action potentials. nih.gov

Optimization Strategies for Specificity and Efficiency in Research Applications

To mitigate non-specific binding and enhance the reliability of results, several optimization strategies can be employed when using Pontamine Sky Blue 5B.

Concentration and Incubation Time: Careful titration of the dye concentration and optimization of the incubation time are crucial. Using the lowest effective concentration for the shortest possible time can help to minimize background staining and non-specific interactions.

pH Control: The pH of the staining solution significantly influences the electrostatic interactions between the dye and the tissue. Adjusting the pH can help to enhance the specificity of binding to the target structures. For instance, in Alcian blue staining, which also relies on charge-based interactions, pH control is critical to differentiate between sulfomucins and sialomucins. nih.gov A similar principle applies to Pontamine Sky Blue 5B.

Washing Steps: Thorough and appropriate rinsing after staining is essential to remove unbound or loosely bound dye molecules. The composition of the wash buffer can be optimized to improve the signal-to-noise ratio. For example, a protocol designed for Alcian blue staining utilized rinsing with methanol (B129727) and a 0.5 M NaCl buffer at pH 1.0 to eliminate false positive staining. nih.gov

Counterstaining: Pontamine Sky Blue 5B can be effectively used as a counterstain to reduce background autofluorescence in fluorescence and immunofluorescence histochemistry. nih.gov This improves the definition of specific neuronal fluorescence without altering it. nih.gov

Photobleaching and Stability Challenges in Prolonged Observational Research Experiments

A major limitation in fluorescence microscopy is the phenomenon of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. researchgate.netresearchgate.net This leads to a decrease in fluorescence intensity over time, which can be particularly problematic in long-term observational studies.

The photostability of a dye is a critical factor for the accuracy of single-molecule detection and the quality of confocal microscopy images. nih.gov While specific photobleaching rates for Pontamine Sky Blue 5B are not extensively documented in the provided results, the general principles of photobleaching apply. The process is influenced by factors such as the intensity and duration of light exposure, the presence of oxygen, and the chemical environment of the dye. researchgate.net

Strategies to mitigate photobleaching include:

Minimizing Excitation Light: Using the lowest possible excitation intensity and exposure time.

Using Antifade Reagents: Incorporating antifade agents into the mounting medium can reduce the rate of photobleaching.

Controlled Light Exposure: Techniques like controlled light-exposure microscopy (CLEM) can reduce photobleaching and phototoxicity by spatially controlling the light-exposure time. nih.gov

Interference with Other Fluorescent Probes or Endogenous Analytical Signals

When using multiple fluorescent probes in a single experiment, the potential for spectral overlap, or "bleed-through," is a significant concern. This occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another.

Spectral Overlap: The emission of one dye can be detected in the channel intended for another, leading to false-positive signals and inaccurate colocalization analysis. nih.gov The broad emission spectra of many organic dyes increase the likelihood of this issue.

Endogenous Autofluorescence: Biological tissues often contain endogenous fluorophores, such as NADH and flavins, which can produce background fluorescence that interferes with the signal from the desired probe. researchgate.net As mentioned earlier, Pontamine Sky Blue 5B has been used to counterstain and reduce this background autofluorescence. nih.gov

Mitigation Strategies: To address interference, researchers can employ several strategies:

Sequential Scanning: In confocal microscopy, acquiring images for each fluorophore sequentially using only its specific excitation laser can prevent bleed-through. nih.gov

Spectral Unmixing: Advanced imaging systems can spectrally separate the emission from multiple fluorophores, allowing for more accurate quantification.

Careful Fluorophore Selection: Choosing fluorophores with well-separated excitation and emission spectra is crucial for multicolor imaging.

Table 2: Chemical Compounds Mentioned

Compound Name
Pontamine sky blue 5B (acid form)
Methyl Blue
L-glutamic acid
Alcian blue
NADH

Future Research Directions and Emerging Paradigms for Pontamine Sky Blue 5b Acid Form

Exploration of Novel Applications in Interdisciplinary Research Fields

The unique chemical structure of Pontamine Sky Blue 5B, a bis-azo dye, offers opportunities for its application in diverse scientific domains, moving beyond its traditional role as a biological stain.

While Pontamine Sky Blue 5B is a recognized histological dye, its future in biological imaging lies in enhancing advanced microscopy techniques. smolecule.com Its significance is particularly notable in fluorescence microscopy, where it serves as a counterstain to suppress background autofluorescence. This application is crucial for improving the signal-to-noise ratio, which significantly enhances the clarity and interpretation of immunofluorescence imaging. Future research is geared towards optimizing its application in high-resolution imaging protocols where minimizing background noise is fundamental for accurate localization and quantification of target molecules.

Emerging research highlights the potential of Pontamine Sky Blue 5B in material science, particularly for surface characterization and the development of novel sensing technologies. Studies have demonstrated its use as a target analyte in amperometric sensing systems based on nanostructured metal oxide thin films. For instance, Na+-doped FeO/Fe2O3 thin films have been successfully used for the detection of Direct Blue 15, indicating its potential role in the development of low-cost, reusable sensors for identifying toxic azo dyes in liquid samples. researchgate.net

Furthermore, the interaction of PSB with various materials is a subject of ongoing investigation. Research on its adsorption onto halloysite (B83129) nanotubes (HNTs) not only explores remediation techniques but also provides insights into surface interactions and the potential to create novel composite materials from the resulting "sludge". mdpi.comresearchgate.net In another application, a porous absorbent material was synthesized from waste glass and mollusk shells specifically to separate Direct Blue 15 from industrial wastewater, using the dye to characterize the material's absorbent properties. acs.org These studies pave the way for using PSB as a molecular probe in material characterization and as a key component in environmental sensing and remediation technologies.

Development of Advanced Analogues with Tailored Research Properties

The core structure of Pontamine Sky Blue 5B provides a scaffold for chemical modification to create advanced analogues with properties tailored for specific research applications. While research into specific analogues of PSB is still nascent, the principles of azo dye chemistry suggest significant potential for development.

A key area of development is the synthesis of PSB analogues with enhanced photophysical properties for more demanding imaging applications. The goal is to create derivatives with increased quantum yield, greater photostability, and potentially shifted excitation and emission spectra to suit various laser lines and imaging modalities. The complex structure of PSB, characterized by its bis(azo) linkages and multiple aromatic rings, offers numerous sites for chemical modification to fine-tune these properties. Comparing its structure to related dyes, such as C.I. Direct Blue 218 which incorporates copper chelation, provides a potential strategy for creating more rigid and photostable molecules.

Enhancing the binding selectivity of Pontamine Sky Blue 5B for specific biomolecules is a critical direction for future research. Currently, its binding is somewhat general, for instance, to fibrinogen and other proteins. smolecule.com One patented application has explored the use of a range of dyes, including PSB, for detecting porous dental hydroxyapatite (B223615) by binding to associated proteins, suggesting a basis for developing more specific probes. google.comgoogle.com Future work could focus on creating analogues that recognize specific protein conformations, post-translational modifications, or even specific nucleic acid sequences. This could be achieved by introducing functional groups that can form more specific non-covalent or even covalent bonds with the target biomolecule. Research into how modifying substrates, such as the cationization of cellulose (B213188), enhances binding with anionic dyes like Direct Blue 15 also provides a paradigm for improving interaction specificity. nih.gov

Integration with Nanotechnology and Advanced Materials for Novel Research Tools

The convergence of Pontamine Sky Blue 5B with nanotechnology and advanced materials is a promising frontier for creating sophisticated research tools. The dye's chemical properties make it suitable for integration with various nanomaterials, leading to hybrid systems with unique functionalities.

Recent studies have shown that Direct Blue 15 can be effectively adsorbed onto halloysite nanotubes (HNTs), natural aluminosilicate (B74896) clay nanotubes. mdpi.comresearchgate.net This interaction is being explored for environmental remediation, but the resulting DB15-adsorbed HNTs are also being investigated as reinforcing agents to fabricate novel composite materials from plastic waste. mdpi.comresearchgate.netresearchgate.net

In the realm of photocatalysis, silver nanoparticles (AgNPs) synthesized using plant extracts have been shown to effectively degrade Direct Blue 15. mdpi.com This highlights the potential for developing nanoparticle-based systems for environmental applications. Furthermore, the dye is being used in the development of electrochemical sensors. FeO/Fe2O3 thin films produced by the Sequential Ionic Layer Adsorption and Reaction (SILAR) method have shown promise in detecting Direct Blue 15, paving the way for new analytical devices. researchgate.net The combination of conducting polymers with nanoparticles is another emerging area where dyes like PSB could be incorporated to enhance photocatalytic activity for applications in wastewater treatment. sruc.ac.uk

High-Throughput Screening Methodologies Incorporating Pontamine Sky Blue 5B (Acid Form)

The application of Pontamine Sky Blue 5B (acid form), also known by its synonym Chicago Sky Blue, has been notably highlighted in the realm of high-throughput screening (HTS) for the discovery of novel therapeutic agents. HTS assays are pivotal in modern drug discovery, allowing for the rapid testing of large chemical libraries for their effects on specific biological targets. researchgate.net The unique properties of Pontamine Sky Blue 5B make it a valuable tool in certain screening paradigms, particularly those involving protein-protein interactions relevant to neurodegenerative diseases.

A significant example of its use is in the development of assays to identify inhibitors of the interaction between amyloid-β (Aβ) oligomers and the cellular prion protein (PrPC). nih.govnih.gov This interaction is implicated as a key event in the pathogenesis of Alzheimer's disease. nih.gov Researchers have developed fluorescence-based assays capable of screening for small molecules that disrupt this binding. nih.govnih.gov

In one such HTS campaign, a library of 1,200 approved drugs was screened to find compounds that bind to PrPC and inhibit Aβ binding. nih.gov This screen successfully identified Chicago Sky Blue 6B as the first small molecule PrP ligand shown to inhibit the Aβ-PrPC interaction. nih.gov The methodology relies on detecting changes in fluorescence anisotropy when the fluorescently labeled protein binds to a ligand, a technique well-suited for HTS due to its sensitivity and format. researchgate.netnih.gov

The identification of a known dye like Pontamine Sky Blue serves as a proof-of-concept for the screening assay, validating its ability to find true positive hits. While the dye itself is not considered a viable drug candidate, it acts as a crucial "tool compound." nih.gov Such compounds are essential for further dissecting the molecular mechanisms of the Aβ-PrPC interaction in cellular and ex vivo models. nih.gov The success of this screen demonstrates the potential for discovering more potent and specific inhibitors for neurodegenerative diseases by targeting key macromolecular interactions. nih.gov

Table 1: Application of Pontamine Sky Blue in High-Throughput Screening (HTS)

HTS ApplicationTarget InteractionAssay TypeRole of Pontamine Sky Blue (Chicago Sky Blue)Key FindingReference
Neurodegenerative Disease Drug Discovery Amyloid-β (Aβ) oligomer binding to Prion Protein (PrPC)Fluorescence-based; Fluorescence AnisotropyIdentified as an inhibitor from a screen of 1,200 approved drugs.First small molecule demonstrated to disrupt the Aβ-PrPC interaction. nih.govnih.gov
Assay Validation Amyloid-β (Aβ) oligomer binding to Prion Protein (PrPC)Cell-based binding assaysUsed as a tool compound to confirm the inhibitory effect.Effectively reduces prion levels and inhibits Aβ oligomer binding to cells overexpressing PrPC. nih.gov

Contribution of Pontamine Sky Blue 5B (Acid Form) Research to Fundamental Scientific Understanding of Dye-Macromolecule Interactions

Research involving Pontamine Sky Blue 5B (acid form) has significantly advanced the fundamental understanding of how dyes interact with biological macromolecules. As a large, anionic bis(azo) dye, its binding characteristics provide a model for studying the forces that govern the association between small molecules and complex biopolymers like proteins and polysaccharides. smolecule.comnih.gov

The utility of Pontamine Sky Blue 5B as a histological stain for components like fibrin (B1330869) is rooted in its specific binding affinity. smolecule.comstainsfile.com Studies have shown its effectiveness in binding to fibrinogen, which facilitates its visualization in tissue samples. smolecule.com This interaction is a practical application of the dye's ability to selectively associate with specific protein structures.

Furthermore, its interaction with cellulose has been a subject of detailed investigation. Pontamine dyes exhibit bifluorescence when bound to the aligned cellulose microfibrils in plant cell walls. researchgate.net This property, which depends on the polarization of the excitation light, allows for advanced microscopic imaging of cellulose architecture and its dynamic reorientation during cell growth. researchgate.netnih.gov This research has provided deeper insights into the fine-scale structure of cellulosic materials. researchgate.net

Perhaps the most illustrative contribution comes from studies on its role in neurodegenerative disease models. The identification of Chicago Sky Blue (a synonym for Pontamine Sky Blue) as an inhibitor of the amyloid-β (Aβ) and prion protein (PrPC) interaction provided a valuable chemical tool to probe this pathological event. nih.gov The interaction was further characterized using biophysical techniques like isothermal titration calorimetry (ITC), which measures the heat changes upon binding, allowing for a detailed thermodynamic analysis of the dye-macromolecule association. nih.gov

The mechanism of interaction for anionic dyes like Pontamine Sky Blue 5B often involves electrostatic forces. Studies on other anionic dyes and their interaction with the tau protein, another key player in Alzheimer's disease, reveal that the negatively charged groups on the dye (such as the sulfonic acid groups in Pontamine Sky Blue 5B) interact favorably with positively charged amino acid residues, like lysine (B10760008), within the protein's binding site. nih.gov This electrostatic stabilization is a critical driving force for the binding and can induce conformational changes in the protein, such as aggregation. nih.gov Although Methylene Blue, a cationic dye, does not stabilize tau aggregates, anionic dyes like Congo Red and Thiazine Red promote tau fibrillization, highlighting the importance of the dye's charge in the interaction. nih.gov The complex structure of Pontamine Sky Blue 5B, with its multiple sulfonic acid groups and aromatic rings, allows for a combination of electrostatic and nonpolar (hydrophobic) interactions, contributing to its binding affinity and specificity for various macromolecules. smolecule.comnih.gov

Table 2: Research Findings on Pontamine Sky Blue 5B Dye-Macromolecule Interactions

MacromoleculeResearch AreaKey FindingsContribution to Fundamental UnderstandingReference
Fibrin/Fibrinogen HistologyEffectively binds to fibrin, serving as a substitute for Methyl Blue in Lendrum's MSB technique.Demonstrates selective protein binding, crucial for histological staining applications. smolecule.comstainsfile.com
Cellulose Plant Biology, Materials ScienceExhibits bifluorescence when bound to cellulose, allowing visualization of fibril orientation.Provides a tool to study the supramolecular architecture and dynamics of polysaccharides. researchgate.netnih.gov
Prion Protein (PrPC) and Amyloid-β (Aβ) Neurodegenerative DiseaseInhibits the binding of Aβ oligomers to PrPC. Binding characterized by Isothermal Titration Calorimetry (ITC).Serves as a model for studying pathological protein-protein interactions and the thermodynamics of dye-protein binding. nih.govnih.gov
General Protein Interactions (by analogy with other anionic dyes) Protein Aggregation (e.g., Tau)Anionic dyes can induce protein aggregation through electrostatic interactions with positively charged residues (e.g., lysine).Elucidates the role of electrostatic forces and dye structure in stabilizing dye-macromolecule complexes and influencing protein conformation. nih.gov

Q & A

Q. What are the primary research applications of Pontamine Sky Blue 5B (acid form) in biological studies?

Pontamine Sky Blue 5B (acid form) is widely used as:

  • Fluorescent counterstain : Suppresses background autofluorescence in immunostaining, improving signal-to-noise ratios in neuronal and tissue imaging .
  • Electrophysiological marker : Injected post-recording to label neuronal recording sites (e.g., in basal ganglia or locus coeruleus) for histological validation .
  • VGLUT inhibitor : Competitively inhibits vesicular glutamate transporters (IC₅₀ ≈ 0.81 µM) without affecting plasma membrane transporters, useful in synaptic transmission studies .

Methodological Tip : For fluorescence studies, use 2 mg/mL aqueous solutions with low-speed sonication to avoid aggregation. Validate counterstaining efficacy by comparing autofluorescence levels pre- and post-treatment .

Q. How should researchers prepare stable solutions of Pontamine Sky Blue 5B for in vivo applications?

  • Aqueous solutions : Dissolve in ultrapure water (2 mg/mL) using 10–15 minutes of low-frequency sonication. Filter through 0.22 µm membranes to remove particulates .
  • DMSO stock : Prepare 120 mg/mL stock (120.87 mM) for cell-based assays. Aliquot and store at -80°C to prevent oxidation; avoid repeated freeze-thaw cycles .
    Caution : DMSO hygroscopicity reduces solubility over time; verify concentration via UV-Vis (λmax = 620 nm, ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) before use .

Q. What are the standard protocols for using Pontamine Sky Blue 5B as an electrophysiological marker?

  • Injection parameters : Apply -20 µA current for 10 minutes via glass micropipettes to deposit dye at recording sites in brain tissue .
  • Post-hoc validation : Cryosection tissue into 20–40 µm slices, counterstain with neutral red or acetylcholine esterase, and map dye deposits to anatomical coordinates .
    Critical step : Ensure dye diffusion < 50 µm from injection site by calibrating current intensity and duration .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for Pontamine Sky Blue 5B across studies?

Discrepancies arise from batch variability and solvent age:

  • DMSO solubility : Fresh DMSO dissolves up to 120 mg/mL, but degraded solvent (due to moisture) reduces solubility to <50 mg/mL. Use Karl Fischer titration to confirm DMSO water content (<0.1%) .
  • Aqueous stability : Solutions >2 mg/mL may form colloids; dynamic light scattering (DLS) can monitor particle size (<10 nm ideal) .
    Advanced validation : Pair solubility assays with functional tests (e.g., VGLUT inhibition IC₅₀) to confirm bioactive concentrations .

Q. What strategies optimize Pontamine Sky Blue 5B’s inhibitory effects in complex physiological models?

  • Dose-response calibration : Perform kinetic assays with glutamate uptake inhibitors (e.g., Evans Blue) to distinguish VGLUT-specific effects from off-target interactions .
  • Co-staining compatibility : Pre-treat tissue with 0.1% Triton X-100 to enhance dye penetration in dense matrices (e.g., spinal cord or tumor microenvironments) .
    Data contradiction example : If MIF inhibition (IC₅₀ = 0.81 µM) conflicts with VGLUT data, use knockout models or siRNA silencing to isolate pathways .

Q. How can researchers mitigate interference from Pontamine Sky Blue 5B in spectrophotometric assays?

  • Background correction : Subtract absorbance at 620 nm (dye’s λmax) from analyte-specific wavelengths .
  • Competitive binding assays : Use acid chrome blue K or Evans Blue as competing ligands to quantify spectinomycin or aminoglycosides without dye interference .
    Validation : Spike-and-recovery experiments in buffer vs. biological matrices (e.g., plasma) to assess matrix effects .

Q. What are the best practices for integrating Pontamine Sky Blue 5B with electrophysiology and optogenetics?

  • Sequential protocols : Complete optogenetic stimulation before dye injection to avoid light-induced dye degradation .
  • Cross-validation : Combine dye marking with GFP-tagged neuronal markers to confirm spatial resolution in dual-channel imaging .
    Pitfall : Dye leakage into extracellular space may alter local pH; monitor with pH-sensitive electrodes during prolonged recordings .

Q. How does Pontamine Sky Blue 5B’s molecular structure influence its tissue permeability and binding kinetics?

  • Structure-activity relationship : The tetrasulfonated aromatic backbone enhances water solubility but limits blood-brain barrier penetration; use intracerebral injection for CNS studies .
  • Binding thermodynamics : Isothermal titration calorimetry (ITC) reveals entropy-driven binding to PrP (ΔS = +210 J·mol⁻¹·K⁻¹), favoring hydrophobic interactions over hydrogen bonding .
    Advanced application : Molecular docking simulations (e.g., AutoDock Vina) predict binding sites on VGLUT2 for rational inhibitor design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.